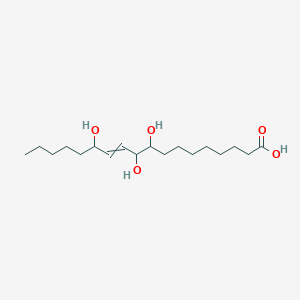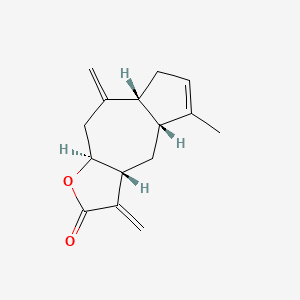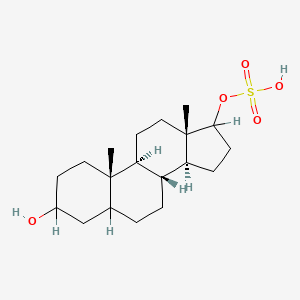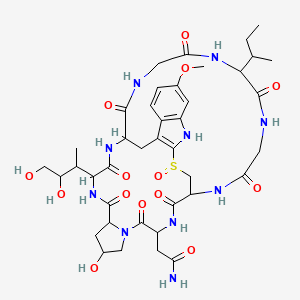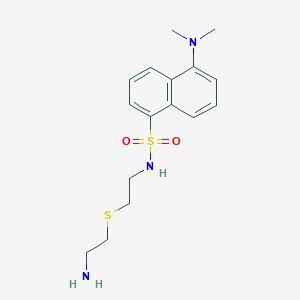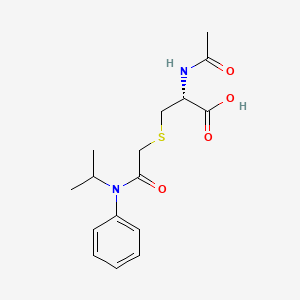
4-Nitrophenylglyoxal
Descripción general
Descripción
4-Nitrophenylglyoxal (4-NPG) is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. 4-NPG is a derivative of glyoxal, which is a simple aldehyde that is used in the production of resins, polymers, and other industrial chemicals. 4-NPG is a versatile compound that has numerous applications in biochemical and physiological research.
Aplicaciones Científicas De Investigación
Biochemical Research
4-Nitrophenylglyoxal: is extensively used as a reagent for detecting aldehydes and ketones. It reacts with these compounds to form Schiff bases, which are identifiable through UV spectroscopy or fluorescence analysis . This application is crucial for studying the kinetics of aldehyde and ketone reactions and understanding the mechanisms of Schiff base formation .
Enzyme Structure and Function Analysis
In enzymology, 4-Nitrophenylglyoxal plays a significant role in examining the structure and function of enzymes that catalyze reactions involving aldehydes and ketones. By forming Schiff bases with these enzymes, researchers can investigate their active sites and catalytic mechanisms .
Kinetic Studies
The compound is harnessed to investigate the kinetics of reactions between aldehydes and ketones. The formation of Schiff bases allows for the monitoring of reaction rates and provides insights into the reaction mechanisms .
Chemical Synthesis
4-Nitrophenylglyoxal: is involved in domino reactions with other compounds like pyrazol-5-amines, leading to the synthesis of complex structures such as pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. These reactions are significant for creating novel compounds with potential applications in pharmaceuticals and materials science .
Analytical Chemistry
It serves as an analytical tool for the colorimetric determination of various biomolecules. For instance, a new colorimetric method using 4-Nitrophenylglyoxal has been developed for the determination of creatine phosphokinase, an important enzyme in muscle metabolism .
Chemical Modification Studies
Researchers use 4-Nitrophenylglyoxal for the chemical modification of amino acids and proteins. This is particularly useful in studying the reactivity of guanidino groups in biological molecules and can lead to the development of modified biomolecules with enhanced properties .
Probing Protein Interactions
The ability of 4-Nitrophenylglyoxal to react with specific amino acid residues in proteins makes it a valuable tool for probing protein-protein and protein-ligand interactions. This can help in mapping interaction sites and understanding the molecular basis of these interactions .
Medicinal Chemistry
In medicinal chemistry, 4-Nitrophenylglyoxal is used to modify pharmacophores and enhance the activity or specificity of drug candidates. Its reactivity with various functional groups allows for the fine-tuning of drug properties .
Mecanismo De Acción
Target of Action
The primary targets of 4-Nitrophenylglyoxal (4-NPG) are aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, and their detection and analysis are essential in scientific research .
Mode of Action
4-NPG interacts with its targets (aldehydes and ketones) through a nucleophilic addition-elimination reaction , leading to the formation of Schiff bases . This reaction involves the transfer of a proton from the hydrazine group of 4-NPG to the carbonyl group of an aldehyde or ketone .
Biochemical Pathways
The formation of Schiff bases by 4-NPG affects the biochemical pathways involving aldehydes and ketones . The Schiff bases formed can be detected through UV spectroscopy or fluorescence analysis, providing insights into the kinetics of aldehyde and ketone reactions and the mechanisms underlying Schiff base formation .
Pharmacokinetics
It’s known that 4-npg is soluble in water and organic solvents , which could influence its bioavailability and distribution.
Result of Action
The result of 4-NPG’s action is the formation of Schiff bases, which can be detected and analyzed . This has been utilized in scientific research to investigate the structure and function of enzymes involved in catalyzing aldehyde and ketone reactions .
Action Environment
The action of 4-NPG can be influenced by environmental factors. For instance, it has been found that a dihydrate form of 4-NPG is in equilibrium with a monohydrate in the presence of water . . Therefore, the presence of water and possibly other environmental factors could influence the action, efficacy, and stability of 4-NPG.
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKBBGIGNSVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198004 | |
| Record name | 4-Nitrophenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenylglyoxal | |
CAS RN |
4974-57-6 | |
| Record name | 4-Nitrophenylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction mechanism of 4-nitrophenylglyoxal with urea derivatives?
A1: 4-Nitrophenylglyoxal reacts with various urea derivatives, including N-hydroxyurea [], N-alkoxy-N’-arylureas, and N-alkoxy-N’-alkylureas [], through a condensation reaction. This reaction primarily yields imidazolidin-2-one derivatives. The reaction mechanism likely involves the nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon of the glyoxal, followed by cyclization and dehydration steps.
Q2: Is the reaction of 4-nitrophenylglyoxal with urea derivatives stereoselective?
A2: Yes, the research indicates a significant degree of stereoselectivity in these reactions. For instance, when reacting with N-hydroxyurea, the reaction primarily yields the diastereomer of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one with cis-orientation of the OH-groups []. Similarly, reactions with N-alkoxyureas selectively form diastereomers of 3-alkoxy-4S,5S-dihydroxyimidazolidin-2-ones []. This selectivity likely arises from steric and electronic factors influencing the transition state of the cyclization step.
Q3: Besides urea derivatives, does 4-nitrophenylglyoxal react with other nucleophiles?
A3: Yes, the research demonstrates that 4-nitrophenylglyoxal also reacts with 2-methylfuran []. This reaction, occurring in an acetic acid medium, selectively forms 2-hydroxy-2-(5-methylfuran-2-yl)-1-(4-nitrophenyl)ethanone. This example suggests that 4-nitrophenylglyoxal can react with a variety of nucleophiles beyond urea derivatives, potentially leading to diverse chemical scaffolds.
Q4: Has the structure of compounds derived from 4-nitrophenylglyoxal been confirmed?
A4: Yes, researchers have employed X-ray structural analysis to confirm the structures of specific imidazolidin-2-one derivatives synthesized using 4-nitrophenylglyoxal. For example, the structures of 3-propyloxy-4S,5S-dihydroxy-1-methyl-5-(4-nitrophenyl)imidazolidin-2-one and 3-n-butyloxy-4S,5S-dihydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)imidazolidin-2-one were unequivocally determined using this technique [].
Q5: Are there any known biological applications of 4-nitrophenylglyoxal?
A5: While the provided research primarily focuses on the synthetic chemistry of 4-nitrophenylglyoxal, one study [] investigates its use in probing the structure and function of the enzyme mannanase Man23. 4-Nitrophenylglyoxal is known to modify arginine residues in proteins. The study found that 4-nitrophenylglyoxal inhibited Man23 activity, suggesting the involvement of arginine residues in the enzyme's catalytic mechanism. This finding highlights the potential of 4-nitrophenylglyoxal as a chemical probe for studying biological systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



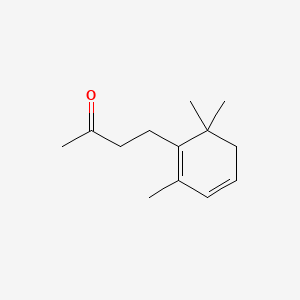
![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)

